molecular formula C17H18ClN3O2S B2565178 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 2034620-89-6

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No.: B2565178
CAS No.: 2034620-89-6
M. Wt: 363.86
InChI Key: VOXLJICNLMMEIK-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic compound that features a combination of pyridine, piperidine, and ethanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone typically involves multiple steps:

    Formation of the Pyridin-4-ylthio Moiety: This can be achieved by reacting pyridine-4-thiol with an appropriate electrophile.

    Synthesis of the 3-Chloropyridin-4-yl Ether: This involves the reaction of 3-chloropyridine with a suitable nucleophile to introduce the ether linkage.

    Coupling Reaction: The final step involves coupling the two synthesized intermediates using a piperidine derivative under controlled conditions, often in the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalyst Optimization: Using specific catalysts to enhance reaction rates.

    Reaction Conditions: Fine-tuning temperature, pressure, and solvent systems to improve efficiency.

    Purification Techniques: Employing advanced purification methods such as chromatography or crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of sulfoxides or sulfones.

    Reduction: May yield alcohols or amines.

Scientific Research Applications

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone depends on its specific application:

    Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Chemical Reactivity: The compound’s reactivity is influenced by the electronic and steric properties of its functional groups, which dictate its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-(4-((3-Bromopyridin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone: Contains a bromine atom instead of chlorine, potentially altering its chemical properties.

Properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c18-15-11-20-8-3-16(15)23-13-4-9-21(10-5-13)17(22)12-24-14-1-6-19-7-2-14/h1-3,6-8,11,13H,4-5,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXLJICNLMMEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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